4-(o-Tolyl)-1-piperazineacetic acid (phenylmethylene)hydrazide
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Overview
Description
4-(o-Tolyl)-1-piperazineacetic acid (phenylmethylene)hydrazide is an organic compound that features a piperazine ring substituted with an o-tolyl group and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(o-Tolyl)-1-piperazineacetic acid (phenylmethylene)hydrazide typically involves the reaction of 1-(o-Tolyl)piperazine with acetic acid and phenylmethylenehydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(o-Tolyl)-1-piperazineacetic acid (phenylmethylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
4-(o-Tolyl)-1-piperazineacetic acid (phenylmethylene)hydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(o-Tolyl)-1-piperazineacetic acid (phenylmethylene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(o-Tolyl)piperazine: Shares the piperazine ring and o-tolyl group but lacks the hydrazide functionality.
Phenylmethylenehydrazine: Contains the hydrazide group but lacks the piperazine ring.
4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate: Another compound with an o-tolyl group but different functional groups and structure.
Uniqueness
4-(o-Tolyl)-1-piperazineacetic acid (phenylmethylene)hydrazide is unique due to its combination of a piperazine ring, o-tolyl group, and hydrazide functionality. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
CAS No. |
67041-09-2 |
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Molecular Formula |
C20H24N4O |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C20H24N4O/c1-17-7-5-6-10-19(17)24-13-11-23(12-14-24)16-20(25)22-21-15-18-8-3-2-4-9-18/h2-10,15H,11-14,16H2,1H3,(H,22,25)/b21-15+ |
InChI Key |
HFDRAJFGGXMUEG-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)N/N=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NN=CC3=CC=CC=C3 |
Origin of Product |
United States |
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